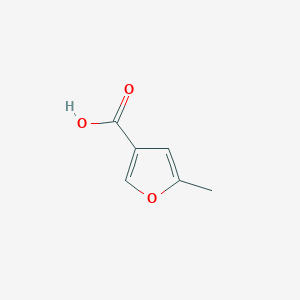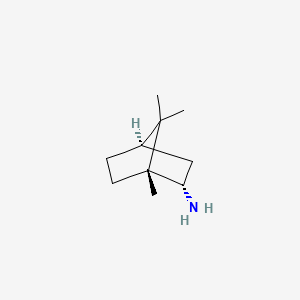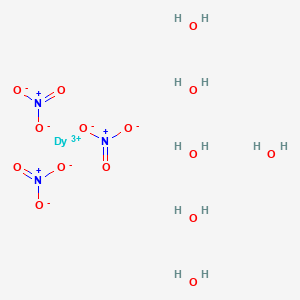
5-クロロピリミジン-2-カルボニトリル
概要
説明
5-Chloropyrimidine-2-carbonitrile is an organic compound with the molecular formula C5H2ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound that contains nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are widely studied due to their presence in many biologically active molecules, including nucleotides and various pharmaceuticals .
科学的研究の応用
5-Chloropyrimidine-2-carbonitrile has several scientific research applications:
作用機序
5-Chloropyrimidine-2-carbonitrile: primarily targets specific enzymes or receptors within the bodyPyrimidine derivatives, in general, have been associated with inhibitory effects on enzymes involved in dna biosynthesis, such as dihydrofolate reductase, thymidylate synthetase, thymidine phosphorylase, and reverse transcriptase .
Biochemical Pathways
While specific pathways affected by 5-Chloropyrimidine-2-carbonitrile These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties
Action Environment
Environmental factors, such as pH, temperature, and solvent conditions, can influence the stability and efficacy of 5-Chloropyrimidine-2-carbonitrile. These factors may affect its bioactivity and overall performance.
: Rashid, H. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11, 6060-6098. Link : Pyrimidine-5-carbonitriles – part III: synthesis and antimicrobial activity. Holzforschung, 67(5), 561-566. Link
生化学分析
Biochemical Properties
5-Chloropyrimidine-2-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with enzymes such as tyrosine kinases, which are critical in the regulation of various cellular processes. The compound acts as an inhibitor of these enzymes, thereby modulating their activity. This interaction is significant because tyrosine kinases are involved in the signaling pathways that control cell division, differentiation, and apoptosis .
Cellular Effects
The effects of 5-Chloropyrimidine-2-carbonitrile on various types of cells and cellular processes have been extensively studied. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 5-Chloropyrimidine-2-carbonitrile has been observed to inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis . This compound also affects the cell cycle, causing cell cycle arrest at the G2/M phase, which further contributes to its antiproliferative effects .
Molecular Mechanism
At the molecular level, 5-Chloropyrimidine-2-carbonitrile exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways that promote cell growth and survival. Additionally, 5-Chloropyrimidine-2-carbonitrile has been found to upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic genes, thereby promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloropyrimidine-2-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to 5-Chloropyrimidine-2-carbonitrile can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy may decrease over time, necessitating careful storage and handling.
Dosage Effects in Animal Models
The effects of 5-Chloropyrimidine-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
5-Chloropyrimidine-2-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of 5-Chloropyrimidine-2-carbonitrile, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-Chloropyrimidine-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported into cells via membrane transporters, where it accumulates in the cytoplasm . Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization.
Subcellular Localization
Within cells, 5-Chloropyrimidine-2-carbonitrile is primarily localized in the cytoplasm, where it exerts its biochemical effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and other biomolecules effectively.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 5-Chloropyrimidine-2-carbonitrile involves the nucleophilic displacement of chlorine atoms in 4,6-dichloro-2-(methylthio)-pyrimidine by benzyloxide, followed by oxidation of the sulfide group to sulfone, displacement by cyanide, and chlorination at the pyrimidine C5 position with N-chlorosuccinimide (NCS). This multi-step process yields 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile, which is then converted into 4,5,6-trichloropyrimidine-2-carbonitrile .
Industrial Production Methods
Industrial production methods for 5-Chloropyrimidine-2-carbonitrile typically involve large-scale synthesis using similar multi-step processes, optimized for higher yields and cost-effectiveness. These methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
5-Chloropyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the C5 position can be substituted by nucleophiles such as amines, hydroxide ions, mercaptides, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Coupling Reactions: Transition metal-catalyzed coupling reactions can be performed at the reactive sites of the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include N-methylpiperazine, ethanol, and elevated temperatures (70-80°C).
Chlorination: N-chlorosuccinimide (NCS) is used for chlorination at the C5 position.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Chlorination: The major product is 4,5,6-trichloropyrimidine-2-carbonitrile.
類似化合物との比較
Similar Compounds
2-Chloropyrimidine-5-carbonitrile: Another pyrimidine derivative with similar chemical properties.
4,6-Dichloropyrimidine-2-carbonitrile: A precursor in the synthesis of 5-Chloropyrimidine-2-carbonitrile.
Uniqueness
5-Chloropyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its ability to undergo various nucleophilic substitutions and coupling reactions makes it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
5-chloropyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZYVEHAGNDPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356172 | |
| Record name | 5-chloropyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-56-8 | |
| Record name | 5-chloropyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzenesulfonamide,N-[(1S)-5-amino-1-(2-chloroacetyl)pentyl]-4-methyl-](/img/structure/B1584693.png)









